molecular formula C10H8BrF3O B1380685 1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1539874-03-7

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B1380685
CAS No.: 1539874-03-7
M. Wt: 281.07 g/mol
InChI Key: QQIJYWDFERDDBW-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol is a chemical compound with the molecular formula C10H8BrF3O . It has a molecular weight of 281.07 .


Synthesis Analysis

The synthesis of cyclopropane derivatives like this compound often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a phenyl ring, which is substituted with a bromo group and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the cyclopropane ring, the bromo group, and the trifluoromethyl group. These groups can participate in various reactions such as cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a powder . Other physical and chemical properties such as boiling point and storage temperature are not specified in the available resources .

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

Synthetic Pathways and Characterization : The chemical compound 1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol is closely related to compounds studied for their potential antimicrobial properties, as demonstrated in the synthesis and characterization of substituted phenyl azetidines. Through a series of reactions starting from 2-(4-bromo phenyl) methyl cyanide, a compound was synthesized and analyzed using various spectroscopic techniques, indicating its potential for antimicrobial activity (Doraswamy & Ramana, 2013).

Cyclization Studies : Research involving the cyclization of unsaturated alcohols in the presence of electrophiles highlights the reactivity of compounds with cyclopropane or phenyl moieties. This study provides insight into the behavior of such compounds under electrophilic conditions, which could be relevant to understanding the reactivity of this compound (Mendès et al., 2003).

Trifluoromethylated Compounds Synthesis : The synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes, including methods that could potentially apply to the synthesis of this compound, has been explored. This research shows high stereoselectivity in the reactions used, which could provide a valuable approach to synthesizing such compounds (Jiang, Zhang, & Xiong, 2003).

Applications in Material Science

Phthalocyanine Compounds : The synthesis and investigation of peripherally tetra-substituted phthalocyanine compounds bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol reveal their potential in electrochemical technologies. These compounds demonstrate significant electrochemical and spectroelectrochemical properties, suggesting their utility in fields such as organic electronics or as sensors (Kamiloğlu et al., 2018).

Chemical Shift Sensitivity in NMR Studies

Fluorine NMR : The sensitivity of trifluoromethyl tags in fluorine (^19F) NMR studies has been compared, with implications for the analysis of proteins and other biological molecules. This research could inform the use of this compound in NMR-based studies, given its trifluoromethyl group (Ye et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJYWDFERDDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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